REACTION_SMILES
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[CH2:22]([Sn:23]([Cl:24])([Cl:25])[CH2:26][CH2:27][CH2:28][CH3:29])[CH2:30][CH2:31][CH3:32].[F:1][C:2]([c:3]1[cH:4][cH:5][c:6]([CH:7]=[O:8])[cH:9][cH:10]1)([F:11])[F:12].[NH2:13][c:14]1[n:15][c:16]([CH3:21])[c:17]([Br:20])[cH:18][cH:19]1.[O:40]1[CH2:41][CH2:42][CH2:43][CH2:44]1.[c:33]1([SiH3:34])[cH:35][cH:36][cH:37][cH:38][cH:39]1>>[F:1][C:2]([c:3]1[cH:4][cH:5][c:6]([CH2:7][NH:13][c:14]2[n:15][c:16]([CH3:21])[c:17]([Br:20])[cH:18][cH:19]2)[cH:9][cH:10]1)([F:11])[F:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCC[Sn](Cl)(Cl)CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccc(C(F)(F)F)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1nc(N)ccc1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[SiH3]c1ccccc1
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Name
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Type
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product
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Smiles
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Cc1nc(NCc2ccc(C(F)(F)F)cc2)ccc1Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |